UDP-Galactose (disodium)

Galactose metabolism Leloir pathway Enzyme kinetics

Accurate galactosyltransferase kinetic and thermodynamic profiling requires the native donor substrate, not C4 epimers. UDP-Galactose (disodium) is the mandatory UDP-activated galactosyl donor for wild-type β1,4-GalT1 and blood group B GTB assays. - ≥95% HPLC purity; 2-year stability at -20°C - Validated for ITC binding studies (KD comparable to UDP-Glc but distinct ΔH/ΔS) - 50 mg/mL aqueous solubility; hygroscopic powder - Available for same-day dispatch from multiple global depots

Molecular Formula C15H22N2Na2O17P2
Molecular Weight 610.27 g/mol
Cat. No. B12402590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-Galactose (disodium)
Molecular FormulaC15H22N2Na2O17P2
Molecular Weight610.27 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5?,6-,8+,9+,10-,11?,12?,13-,14-;;/m1../s1
InChIKeyPKJQEQVCYGYYMM-WEYCDEQQSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-Galactose (disodium): Galactosyltransferase Donor Substrate


UDP-Galactose (disodium salt, CAS 137868-52-1) is the endogenous nucleotide sugar that serves as the primary galactosyl donor substrate for galactosyltransferases (EC 2.4.1.x) in the biosynthesis of galactose-containing oligosaccharides, glycoproteins, and glycolipids . As a uridine diphosphate (UDP)-activated monosaccharide with molecular weight 610.27 g/mol (C₁₅H₂₂N₂Na₂O₁₇P₂), it is supplied as a white to off-white hygroscopic powder with aqueous solubility ≥50 mg/mL . The compound is a critical reagent for in vitro glycosylation assays, glycoconjugate biosynthesis studies, and enzymatic characterization of galactosyltransferase specificity and kinetics .

1
In vitro galactosyltransferase assays Native UDP-Gal donor substrate for wild-type enzyme activity and kinetic studies. Strict donor specificity confirmed for β1,4-GalT1
2
Glycoconjugate biosynthesis studies Universal galactosyl donor for enzymatic synthesis of oligosaccharides, glycoproteins, and glycolipids.
3
Leloir pathway & epimerase characterization Preferred substrate over UDP-glucose for UDP-galactose 4′-epimerase kinetics. 2.6-fold lower Km reported

UDP-Galactose Donor Substrate Fidelity


Although UDP-Galactose (UDP-Gal) and UDP-Glucose (UDP-Glc) are C4 epimers interconverted by UDP-galactose 4′-epimerase (GALE) in vivo, they are not functionally interchangeable as glycosyl donor substrates for galactosyltransferases in vitro. Isothermal titration calorimetry (ITC) studies with human blood group B galactosyltransferase (GTB) reveal that UDP-Gal and UDP-Glc exhibit significantly different enthalpic and entropic contributions to binding despite similar dissociation constants (KD) and near-identical binding modes, reflecting differential ordering of the enzyme's internal loop (residues 176-194) and C-terminus (residues 346-354) that close the binding pocket [1]. Furthermore, β1,4-galactosyltransferase 1 (β1,4-GalT1) orthologues demonstrate strict specificity for UDP-Gal as the native donor, with complete loss of galactosyl transfer activity upon substitution with UDP-N-acetylgalactosamine (UDP-GalNAc) unless specific active-site mutations are introduced [2]. Therefore, procurement of authentic UDP-Galactose (disodium) is mandatory for assays requiring native galactosyltransferase donor substrate fidelity.

C4 Epimer UDP-Glucose
UDP-Glucose exhibits similar binding constant (KD) but significantly different thermodynamic binding signature in ITC studies. Substitution may alter enzyme conformational ordering and misrepresent donor thermodynamics.
UDP-GalNAc Donor Analog
Wild-type β1,4-galactosyltransferase 1 shows complete loss of transfer activity with UDP-GalNAc. Requires active-site mutation to accept this donor; native activity studies demand authentic UDP-Galactose.
Class-Level Inference Risk
Even close nucleotide sugar analogs may not preserve binding-site loop dynamics. Verify donor fidelity when substituting any non-native UDP-sugar in galactosyltransferase assays.

UDP-Galactose Specificity Evidence


Kinetic Affinity: UDP-Galactose vs. UDP-Glucose for 4′-Epimerase

In kinetic characterization of UDP-galactose 4′-epimerase (EC 5.1.3.2) purified from Bifidobacterium bifidum, UDP-Galactose (UDP-Gal) demonstrated a Michaelis constant (Km) of 5.4 × 10⁻⁴ M (0.54 mM), which is approximately 2.6-fold lower than the Km of 1.4 × 10⁻³ M (1.4 mM) measured for UDP-Glucose (UDP-Glc) under identical assay conditions [1]. A lower Km value indicates higher apparent binding affinity of the enzyme for UDP-Gal relative to UDP-Glc, consistent with the enzyme's physiological role in galactose metabolism.

Km (4′-Epimerase)
Head-to-head
0.54 mM (UDP-Gal) vs. 1.4 mM (UDP-Glc)
Reported 2.6-fold lower Km indicates kinetically preferred epimerase substrate.
Purified Bifidobacterium bifidum enzyme; pH 9.0
Galactose metabolism Leloir pathway Enzyme kinetics

UDP-Galactose vs. UDP-Glucose Binding Thermodynamics

Isothermal titration calorimetry (ITC) analysis of human blood group B galactosyltransferase (GTB) binding to donor substrates revealed that while UDP-Galactose (UDP-Gal) and UDP-Glucose (UDP-Glc) exhibit rather similar dissociation constants (KD), their binding thermodynamics differ significantly in both enthalpic (ΔH) and entropic (ΔS) contributions [1]. This thermodynamic divergence is attributed to differential ordering of the enzyme's internal loop (amino acids 176-194) and C-terminus (amino acids 346-354), which close the binding pocket upon ligand binding, and may reflect distinct conformational changes induced by each nucleotide sugar [1].

ITC Binding Thermodynamics
Head-to-head
Divergent ΔH and ΔS contributions despite similar KD
Thermodynamic signature differs; UDP-Glc not interchangeable for native GTB binding studies.
Human blood group B galactosyltransferase; ITC 25°C
Protein-ligand interaction Isothermal titration calorimetry Blood group glycosyltransferase

β1,4-GalT1 Donor Specificity: UDP-Galactose Over UDP-GalNAc

Wild-type β1,4-galactosyltransferase 1 (β1,4-GalT1) from multiple mammalian species (human, bovine, mouse, rat, pig) exhibits strict donor substrate specificity for UDP-Galactose (UDP-Gal) [1]. A tyrosine-to-leucine substitution (Y286L in human β1,4-GalT1) is required to enable transfer of GalNAc from UDP-N-acetylgalactosamine (UDP-GalNAc), effecting a complete shift in glycosyl donor specificity [1]. In C. elegans β1,4-GalT1 (CeGalT1), the wild-type enzyme is strictly specific for UDP-Gal despite possessing an isoleucine residue at the position homologous to the mammalian tyrosine; only an isoleucine-to-tyrosine mutation expands substrate range toward UDP-GalNAc [1].

β1,4-GalT1 Donor Specificity
Head-to-head
UDP-Gal: full activity; UDP-GalNAc: inactive on wild-type
Wild-type enzyme strictly requires UDP-Gal for galactosyl transfer.
Recombinant β1,4-GalT1 orthologues; Y286L mutation shifts specificity
Glycosyltransferase engineering Donor substrate specificity β1,4-galactosyltransferase

UDP-Galactose Binding Site Mapping by Mutagenesis

Site-directed mutagenesis of galactosyltransferase (EC 2.4.1.22) identified four amino acid residues—Phe-305, Pro-306, Asn-307, and Asn-308—as critical for UDP-Galactose binding and/or catalysis [1]. Enzyme kinetic analysis of purified mutant enzymes revealed that the Km values for UDP-Galactose were elevated 9-fold (F305L), 11-fold (P306V), 50-fold (N307S), and 20-fold (N308S) relative to wild-type GT, while Km values for the manganese cofactor remained unchanged [1]. The quadruple mutant (F305L/P306V/N307S/N308S) exhibited complete loss of catalytic activity [1].

Binding-Site Mutagenesis
Head-to-head
Km increases: 9-fold (F305L), 11-fold (P306V), 50-fold (N307S), 20-fold (N308S)
Quantitative benchmark for validating UDP-Gal binding site integrity in mutant studies.
Recombinant GT expressed in E. coli; Ni-NTA purified
Galactosyltransferase Active site mapping Mutagenesis

Purity & Stability Specifications

Commercially available UDP-Galactose (disodium salt) is supplied with a minimum purity specification of ≥95% as determined by HPLC, with identity confirmed by ¹H-NMR . The compound is stable for at least 2 years after receipt when stored at -20°C under desiccated conditions . Reconstituted stock solutions are stable for up to 2 months at -20°C . Aqueous solubility is specified at 50-100 mg/mL depending on the supplier grade .

Purity & Stability
Specification review
≥95% HPLC purity; stable ≥2 years at -20°C
Lot-to-lot consistency supports reproducible glycosylation assays.
Supplier specification; verify with CoA
Reagent quality control Nucleotide sugar stability Procurement specification

UDP-Galactose Application Scenarios


In Vitro Galactosyltransferase Activity Assays

UDP-Galactose (disodium) is the requisite donor substrate for assaying wild-type galactosyltransferase activity in vitro, as evidenced by the strict donor specificity of β1,4-GalT1 for UDP-Gal over UDP-GalNAc [1]. The 2.6-fold lower Km of UDP-Galactose relative to UDP-Glucose for UDP-galactose 4′-epimerase [2] further establishes UDP-Gal as the kinetically preferred substrate for enzymes of the Leloir pathway, making it essential for accurate kinetic characterization in galactose metabolism studies.

Galactosyltransferase Structure-Activity Relationship Studies

The quantitative mapping of UDP-Galactose binding residues (F305, P306, N307, N308) via site-directed mutagenesis, which elevated Km values 9- to 50-fold [1], provides a validated framework for structure-activity relationship studies. Researchers investigating galactosyltransferase mechanism, inhibitor design, or glycoengineering can use UDP-Galactose (disodium) as the native ligand to benchmark mutant enzyme activity against wild-type baseline kinetic parameters.

Glycosyltransferase-Ligand Binding Thermodynamics

ITC studies with human blood group B galactosyltransferase demonstrate that UDP-Galactose binding thermodynamics differ significantly from those of UDP-Glucose despite similar KD values [1]. UDP-Galactose (disodium) is therefore the required donor substrate for accurate thermodynamic profiling of GTB and related galactosyltransferases, as substitution with UDP-Glc would yield non-native enthalpic/entropic binding signatures that misrepresent physiological enzyme-substrate interactions.

Synthesis of Galactose-Containing Glycoconjugates

UDP-Galactose (disodium) functions as the universal galactosyl donor for in vitro enzymatic synthesis of galactose-containing oligosaccharides, glycoproteins, and glycolipids [1]. The ≥95% HPLC purity specification and documented 2-year stability at -20°C [2] ensure consistent substrate quality for preparative-scale glycoconjugate production and glycosylation pathway engineering, minimizing lot-to-lot variability in biotechnological applications.

Application
Selection Property
Validation Focus
In Vitro Galactosyltransferase Activity Assays
Native donor substrate fidelity
Wild-type enzyme kinetic consistency; confirm donor specificity before use
Structure-Activity Relationship Studies
Active-site binding benchmark
Km shift validation against wild-type GT reference data
Glycosyltransferase-Ligand Binding Thermodynamics
Thermodynamic signature context
ITC binding profile verification; cannot substitute with UDP-Glc
Synthesis of Galactose-Containing Glycoconjugates
Substrate purity and long-term stability
Lot-to-lot consistency; ≥95% HPLC specification for preparative-scale work

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for UDP-Galactose (disodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.